1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 37148-49-5
VCID: VC21347209
InChI: InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H
SMILES: CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl
Molecular Formula: C12H17Cl3N2O
Molecular Weight: 311.6 g/mol

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride

CAS No.: 37148-49-5

Cat. No.: VC21347209

Molecular Formula: C12H17Cl3N2O

Molecular Weight: 311.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride - 37148-49-5

CAS No. 37148-49-5
Molecular Formula C12H17Cl3N2O
Molecular Weight 311.6 g/mol
IUPAC Name 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H
Standard InChI Key VCMBTLCRANMPCO-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl
Canonical SMILES CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl
Appearance Solid

Chemical Identity and Structure

Nomenclature and Identification

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is identified by its CAS number 37845-71-9. This systematic naming follows IUPAC conventions, describing the compound's structural arrangement: a phenyl ring with amino and dichloro substituents, linked to an ethanone group that connects to a tert-butylamino moiety, with the entire molecule forming a hydrochloride salt . The compound is also known by alternative chemical names including 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride, which appears in some chemical databases and literature .

Structural Characteristics

The molecular structure of this compound features several distinctive elements that contribute to its chemical behavior and potential biological activity. At its core is a phenyl ring substituted with an amino group at the 4-position and chlorine atoms at the 3 and 5 positions. This trisubstituted aromatic ring is connected to an ethanone functional group, which in turn links to a tert-butylamino group. The presence of the hydrochloride salt form affects its solubility and stability characteristics .

Physical and Chemical Properties

The compound possesses specific physicochemical properties that define its behavior in various environments and applications. Table 1 summarizes the key properties of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride.

Table 1: Physicochemical Properties of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride

PropertyValue
Molecular FormulaC₁₂H₁₇Cl₃N₂O
Molecular Weight311.63500 g/mol
Exact Mass310.04100
PSA (Polar Surface Area)55.12000
LogP4.92050
Physical StateSolid
Boiling PointNot Available
Melting PointNot Available
SolubilityNot Available

The molecular formula C₁₂H₁₇Cl₃N₂O indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 chlorine atoms (including the hydrochloride), 2 nitrogen atoms, and 1 oxygen atom . The relatively high LogP value of 4.92050 suggests significant lipophilicity, which may influence its membrane permeability and distribution in biological systems .

Synthesis and Preparation Methods

Reaction Conditions and Considerations

Structure-Activity Relationships

Structural Features Relevant to Activity

The compound contains several structural features that may contribute to potential biological activity:

  • The amino group at the 4-position of the phenyl ring can participate in hydrogen bonding interactions with biological targets.

  • The chlorine atoms at the 3 and 5 positions provide electron-withdrawing effects and may influence the compound's lipophilicity and binding properties.

  • The tert-butylamino group offers steric bulk and potential for additional binding interactions.

  • The carbonyl group in the ethanone moiety serves as a potential hydrogen bond acceptor.

These structural elements collectively determine the compound's three-dimensional conformation and its ability to interact with various biological receptors or enzymes.

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